![molecular formula C18H10Cl2N6 B15113261 2,7-bis(2-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15113261.png)
2,7-bis(2-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2,7-bis(2-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, making it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-bis(2-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form a hydrazone intermediate. This intermediate then undergoes cyclization with 2-chlorobenzonitrile in the presence of a base such as potassium carbonate to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,7-bis(2-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
2,7-bis(2-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a CDK2 inhibitor, which is crucial for cell cycle regulation.
Mechanism of Action
The mechanism of action of 2,7-bis(2-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves the inhibition of CDK2. CDK2 is an enzyme that plays a critical role in cell cycle progression. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular docking studies have shown that the compound fits well into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar CDK2 inhibitory activity.
Thioglycoside derivatives: Compounds with similar cytotoxic activities against cancer cell lines.
Uniqueness
2,7-bis(2-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its dual activity against multiple cancer cell lines and its potent inhibitory activity against CDK2. This makes it a promising candidate for further development as an anticancer agent .
Biological Activity
2,7-bis(2-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound features a unique fused structure comprising pyrazole, triazole, and pyrimidine moieties, which contribute to its diverse pharmacological properties. The presence of two chlorophenyl groups enhances its lipophilicity and may influence its interaction with biological targets.
- Molecular Formula : C18H12Cl2N6
- Molecular Weight : 381.2 g/mol
The synthesis of this compound typically involves multi-step organic reactions that allow for the construction of its complex structure. The reaction conditions can significantly affect the yield and purity of the final product.
Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
- Anticancer Activity : Several studies have demonstrated that this compound has significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown IC50 values in the low nanomolar range against breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines .
- Antimicrobial Activity : The compound has also been investigated for its antimicrobial properties. Similar derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
The exact mechanisms underlying the biological activities of this compound are still under investigation. However, it is believed that the compound may exert its effects by interacting with specific enzymes or receptors involved in cell proliferation and survival pathways.
Comparative Analysis with Related Compounds
A comparative analysis with structurally related compounds can help elucidate the unique properties of this compound:
Compound Name | Structure Type | Notable Activity |
---|---|---|
Pyrazolopyrimidine | Pyrazole fused with pyrimidine | Antimicrobial |
Triazolopyrimidine | Triazole fused with pyrimidine | Anticancer |
Chloro-substituted Pyrazoles | Pyrazole with chlorine substituents | Enhanced biological activity |
The dual substitution pattern and fused ring system of this compound may provide distinct interaction profiles compared to other derivatives.
Case Studies
Recent studies have highlighted the efficacy of this compound in various experimental setups:
- Anticancer Efficacy : In a study involving multiple cell lines including MCF-7 and HCT-116, this compound exhibited significant cytotoxicity with IC50 values ranging from 45 to 97 nM .
- Enzymatic Inhibition : The compound has shown promising results as an inhibitor of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. Molecular docking studies confirmed effective binding to the CDK2 active site .
Properties
Molecular Formula |
C18H10Cl2N6 |
---|---|
Molecular Weight |
381.2 g/mol |
IUPAC Name |
4,10-bis(2-chlorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C18H10Cl2N6/c19-13-6-2-1-5-11(13)16-23-18-12-9-22-26(15-8-4-3-7-14(15)20)17(12)21-10-25(18)24-16/h1-10H |
InChI Key |
MVVWTZSMTQAXEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=CC=C5Cl)Cl |
Origin of Product |
United States |
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